molecular formula C24H27NO3 B13437803 tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate

tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate

Cat. No.: B13437803
M. Wt: 377.5 g/mol
InChI Key: DYLNOWNCGBJNMC-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a phenylpropyl moiety

Preparation Methods

The synthesis of tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalen-1-yloxy-1-phenylpropyl derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Scientific Research Applications

tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
  • N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the naphthalene and phenylpropyl moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate

InChI

InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26)

InChI Key

DYLNOWNCGBJNMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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